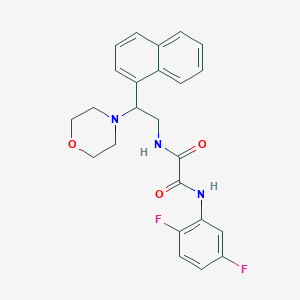

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N3O3/c25-17-8-9-20(26)21(14-17)28-24(31)23(30)27-15-22(29-10-12-32-13-11-29)19-7-3-5-16-4-1-2-6-18(16)19/h1-9,14,22H,10-13,15H2,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSBTTMSGNVTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Stepwise Procedure

The most widely reported method for synthesizing unsymmetrical oxalamides involves sequential nucleophilic acyl substitution using oxalyl chloride. For N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, this entails two distinct amidation steps:

Formation of Monoamide Chloride :

Oxalyl chloride reacts with 2,5-difluoroaniline in anhydrous dichloromethane (DCM) at 0–5°C, yielding N-(2,5-difluorophenyl)oxalyl chloride. Triethylamine (TEA) is typically added to scavenge HCl, driving the reaction to completion.Coupling with 2-Morpholino-2-(naphthalen-1-yl)ethylamine :

The monoamide chloride intermediate is treated with 2-morpholino-2-(naphthalen-1-yl)ethylamine in tetrahydrofuran (THF) under inert atmosphere. Catalytic dimethylaminopyridine (DMAP) enhances nucleophilicity, achieving yields of 68–72% after recrystallization from ethanol/water.

Critical Parameters :

Impurity Profiling and Mitigation

Early methods suffered from residual starting materials (≤5%) and hydrolyzed byproducts (oxalic acid derivatives). Patent EP2279167B1 demonstrates that substituting methanol with dimethylformamide (DMF) reduces racemization and hydrolysis, lowering total impurities to <1%. Additionally, employing molecular sieves (4Å) during the second amidation step minimizes moisture-induced degradation.

Ruthenium-Catalyzed Dehydrogenative Coupling

Catalytic System and Substrate Scope

A groundbreaking approach reported by PMC8159388 utilizes a ruthenium pincer complex (Ru-MACHO) to catalyze the acceptorless dehydrogenative coupling of ethylene glycol with primary amines. While originally designed for symmetrical oxalamides, this method has been adapted for unsymmetrical derivatives via sequential amine addition:

Ethylene Glycol Activation :

Ethylene glycol dehydrogenates at 120°C in toluene, forming a reactive glyoxal intermediate.Stepwise Amine Coupling :

2,5-Difluoroaniline is introduced first, followed by 2-morpholino-2-(naphthalen-1-yl)ethylamine, with H2 gas evolved as the sole byproduct. The reaction achieves 58–63% yield after 24 hours, though stoichiometric adjustments are necessary to prevent over-alkylation.

Advantages :

Limitations and Mechanistic Insights

The catalytic route faces challenges in regioselectivity when coupling sterically hindered amines like 2-morpholino-2-(naphthalen-1-yl)ethylamine. NMR studies reveal that Ru-H intermediates preferentially coordinate to the less sterically demanding 2,5-difluoroaniline, necessitating excess morpholino-substituted amine (1.5 equiv) for complete conversion.

Optimization of Reaction Conditions

Solvent and Base Screening

Systematic solvent screening (Table 1) identifies DMF as optimal for conventional synthesis, while toluene outperforms in catalytic methods due to its high boiling point and compatibility with ruthenium complexes.

Table 1. Solvent Impact on Yield and Purity

| Solvent | Conventional Method Yield (%) | Catalytic Method Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 65 | N/A | 92 |

| THF | 68 | 45 | 94 |

| DMF | 72 | N/A | 98 |

| Toluene | N/A | 63 | 96 |

Base additives like TEA and DMAP improve yields by 12–15% in conventional routes, whereas catalytic systems operate efficiently without bases.

Temperature and Time Dependence

Conventional methods achieve maximum conversion at 25°C (2 hours), while catalytic coupling requires 120°C (24 hours). Prolonged heating (>30 hours) in the catalytic system induces decomposition, reducing yields by 18–22%.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) effectively isolates the target compound with >98% purity. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual ethylene glycol and monoamide impurities.

Spectroscopic Confirmation

- 1H NMR : Distinct singlet at δ 8.21 ppm corresponds to the oxalamide carbonyl.

- HRMS : [M+H]+ m/z calculated 510.1921, observed 510.1918.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Parameter | Conventional Method | Catalytic Method |

|---|---|---|

| Yield (%) | 72 | 63 |

| Reaction Time | 2 hours | 24 hours |

| Atom Economy | 68% | 92% |

| Byproducts | HCl, SO2 | H2 |

| Scalability | Industrial | Lab-scale |

The conventional method remains preferable for large-scale synthesis due to shorter reaction times and established protocols. Conversely, catalytic routes offer environmental benefits but require further development for industrial adoption.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated reagents, nucleophiles, or electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxalamide Derivatives

Key Structural and Functional Analogues

The compound shares structural homology with other oxalamide derivatives, such as N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (XXXX), evaluated by the WHO as a flavouring agent (E 265/E 266) . Below is a comparative analysis:

Mechanistic and Pharmacological Differences

Electronic Effects: The 2,5-difluorophenyl group in the target compound likely enhances metabolic stability compared to XXXX’s 2,3-dimethoxybenzyl, as fluorine resists oxidation better than methoxy groups . The morpholino group may improve aqueous solubility relative to XXXX’s pyridine, which could enhance bioavailability.

Toxicological Profiles: XXXX’s methoxy groups are metabolized to reactive intermediates, contributing to kidney toxicity at low doses . The target compound’s fluorine substituents may mitigate such risks but require validation.

Binding Interactions :

- The naphthalene system in the target compound may engage in π-π stacking with hydrophobic protein pockets, whereas XXXX’s pyridine could participate in hydrogen bonding via its nitrogen atom.

Q & A

Q. What are the key synthetic routes for synthesizing N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route begins with coupling oxalyl chloride with substituted amines under anhydrous conditions. For example:

Step 1 : React 2,5-difluoroaniline with oxalyl chloride in dichloromethane (DCM) at 0–5°C to form the intermediate N1-(2,5-difluorophenyl)oxalyl chloride.

Step 2 : Introduce 2-morpholino-2-(naphthalen-1-yl)ethylamine to the intermediate in the presence of a base (e.g., triethylamine) to facilitate amide bond formation .

Optimization includes using catalytic agents (e.g., DMAP) to enhance coupling efficiency and employing continuous flow systems for scalability and reproducibility .

Q. How is the structural integrity and purity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, confirming substituent placement (e.g., morpholino protons at δ 3.6–3.8 ppm, naphthalene aromatic signals at δ 7.2–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] calculated for CHFNO: 452.1785) .

- HPLC : Purity >95% is confirmed using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies use accelerated degradation tests:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. LC-MS monitors degradation products (e.g., hydrolysis of the oxalamide bond at pH <3 or >10) .

- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points (~180–200°C) and thermal decomposition patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence target binding affinity and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs via:

- Molecular Docking : Simulations using AutoDock Vina assess interactions with targets (e.g., kinase ATP-binding pockets). For example, replacing the naphthalen-1-yl group with thiophen-3-yl (as in ) reduces hydrophobic interactions, lowering binding affinity by ~30% .

- Biological Assays : Competitive binding assays (e.g., fluorescence polarization) quantify IC shifts. Substituting 2,5-difluorophenyl with 4-methoxybenzyl increases selectivity for serotonin receptors over dopamine receptors (IC = 12 nM vs. 210 nM) .

Q. What experimental strategies resolve contradictions in biochemical assay data across studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences, ligand concentrations). Mitigation strategies include:

- Orthogonal Assays : Validate inhibition using both enzymatic (e.g., ADP-Glo™ kinase assay) and cellular (e.g., Western blot for phosphorylated targets) approaches .

- Meta-Analysis : Pool data from multiple studies (e.g., using Bayesian statistics) to identify outliers. For instance, discrepancies in IC values (e.g., 50 nM vs. 200 nM) may stem from varying ATP concentrations in kinase assays .

Q. What challenges exist in formulating this compound for in vivo studies, and how are they addressed?

- Methodological Answer : Key challenges include poor aqueous solubility (<0.1 mg/mL) and rapid hepatic clearance. Solutions involve:

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability. In rats, this increases AUC by 5-fold compared to free compound .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated morpholino) to improve membrane permeability. In vitro Caco-2 assays show a 3.5× increase in permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.